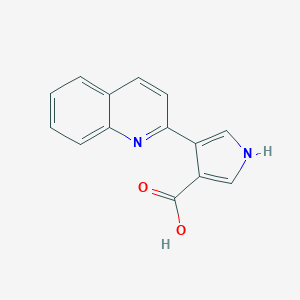
4-(Quinolin-2-yl)-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Quinolin-2-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that combines the structural features of quinoline and pyrrole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both quinoline and pyrrole moieties in its structure imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-2-yl)-1H-pyrrole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate to form a quinoline intermediate. This intermediate is then subjected to cyclization with pyrrole-2-carboxylic acid under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
化学反応の分析
Types of Reactions
4-(Quinolin-2-yl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
科学的研究の応用
4-(Quinolin-2-yl)-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 4-(Quinolin-2-yl)-1H-pyrrole-3-carboxylic acid involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved include the inhibition of topoisomerases and kinases, which are crucial for cell division and signal transduction.
類似化合物との比較
Similar Compounds
Quinoline-2-carboxylic acid: Lacks the pyrrole moiety, resulting in different chemical properties and biological activities.
Pyrrole-3-carboxylic acid: Lacks the quinoline moiety, leading to distinct reactivity and applications.
4-(Quinolin-2-yl)-1H-pyrrole-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, affecting its chemical behavior.
Uniqueness
4-(Quinolin-2-yl)-1H-pyrrole-3-carboxylic acid is unique due to the combination of quinoline and pyrrole moieties, which imparts a distinct set of chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C14H10N2O2 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
4-quinolin-2-yl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)11-8-15-7-10(11)13-6-5-9-3-1-2-4-12(9)16-13/h1-8,15H,(H,17,18) |
InChIキー |
QFFMSBVOGIIZAQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CNC=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


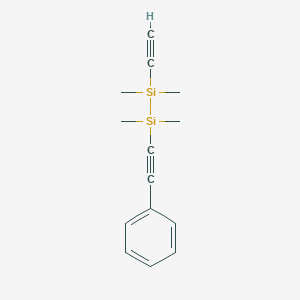
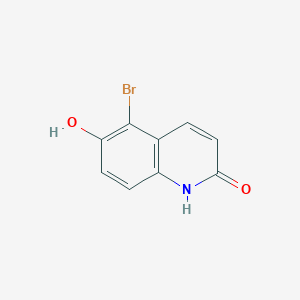
![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B11870684.png)

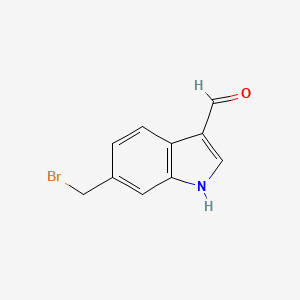



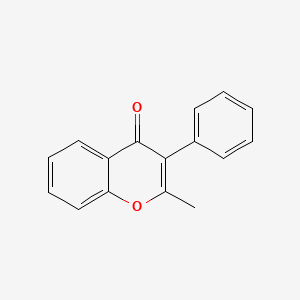
![3-Methyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B11870724.png)
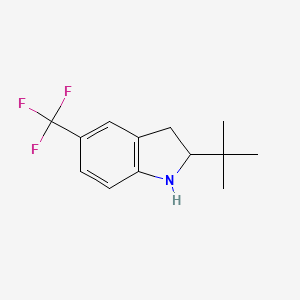
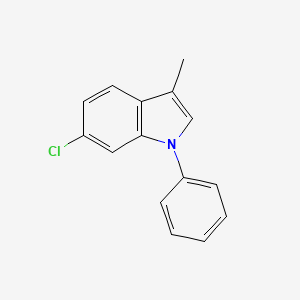
![4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11870748.png)
![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11870755.png)
